![molecular formula C10H14O3 B3031689 2-(2-Ethoxyethoxy)phenol CAS No. 62621-66-3](/img/structure/B3031689.png)
2-(2-Ethoxyethoxy)phenol
Overview
Description
2-(2-Ethoxyethoxy)phenol is a chemical compound with the molecular formula C6H14O3 . It is also known as Ethanol, 2-(2-ethoxyethoxy)- .
Molecular Structure Analysis
The molecular structure of 2-(2-Ethoxyethoxy)phenol can be analyzed using various techniques. The compound has a molecular weight of 134.1736 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Phenols, including 2-(2-Ethoxyethoxy)phenol, undergo various chemical reactions. For instance, phenols undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone . Many different oxidizing agents will accomplish this transformation .Physical And Chemical Properties Analysis
Phenols, including 2-(2-Ethoxyethoxy)phenol, have certain physical properties. They are colorless liquids or solids but can turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces .Scientific Research Applications
- Application : EEP serves as an improved antifouling molecule. Researchers synthesized an antifouling polymer coating (PEEP) by electropolymerization of phenol with EEP. This coating significantly reduces protein adhesion, making it suitable for biosensors and biomaterials .
- Results : The modified electrode with PEEP exhibited minimal protein adhesion compared to the bare electrode. This technique has potential applications in biosensors and biomaterials .
- Outcome : The modified electrode demonstrated improved cell adhesion and resistance to protein fouling. This stable coating holds promise for cell-specific sensors and specialized biocarriers .
- Advantages : The mild preparation conditions and one-step synthesis enhance its feasibility in biosensor design .
Antifouling Coatings and Biomaterials
Dynamic Anti-Protein Adhesion Analysis
Cell-Specific Adhesion Interfaces
Potential in Biosensors
Biomedical Implants and Drug Delivery
Surface Modification for Tissue Engineering
Safety and Hazards
Future Directions
The future directions of research on phenols, including 2-(2-Ethoxyethoxy)phenol, could involve exploring their oxidative coupling in the total synthesis of natural products . Other future directions could include studying the oxidative degradation of phenols and substituted phenols in water and the atmosphere .
Mechanism of Action
Target of Action
Phenolic compounds, which 2-(2-ethoxyethoxy)phenol is a derivative of, are known to interact with a wide range of biological targets, including proteins, enzymes, and cell membranes .
Mode of Action
Phenolic compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . They can also act as antioxidants, neutralizing harmful free radicals in the body .
Biochemical Pathways
They can act as antioxidants, participate in signal transduction pathways, and modulate the activity of a variety of enzymes .
Pharmacokinetics
Phenolic compounds are generally known to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .
Result of Action
Phenolic compounds are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of phenolic compounds .
properties
IUPAC Name |
2-(2-ethoxyethoxy)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6,11H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDZHADMGUWWRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612567 | |
Record name | 2-(2-Ethoxyethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyethoxy)phenol | |
CAS RN |
62621-66-3 | |
Record name | 2-(2-Ethoxyethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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